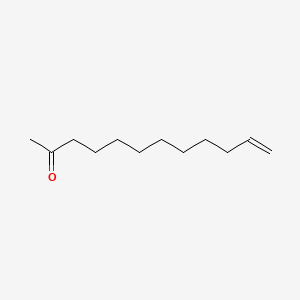

Dodec-11-en-2-one

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dodec-11-en-2-one can be synthesized through several methods. One common synthetic route involves the oxidation of dodec-11-en-2-ol using an oxidizing agent such as pyridinium chlorochromate (PCC). The reaction typically occurs under mild conditions, with the alcohol being converted to the corresponding ketone .

Industrial Production Methods

In industrial settings, this compound can be produced via the catalytic dehydrogenation of dodec-11-en-2-ol. This process involves the use of a metal catalyst, such as palladium or platinum, at elevated temperatures. The dehydrogenation reaction efficiently converts the alcohol to the ketone, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

Dodec-11-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: It can be reduced to dodec-11-en-2-ol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The carbonyl group in this compound can undergo nucleophilic addition reactions, forming products like alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in dry ether or tetrahydrofuran (THF).

Major Products Formed

Oxidation: Dodecanoic acid.

Reduction: Dodec-11-en-2-ol.

Substitution: Various alcohols or amines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Dodec-11-en-2-one has been investigated for its role as a precursor in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that yield biologically active molecules.

Case Study: 11β-HSD1 Inhibitors

Recent research has highlighted the use of derivatives of this compound in the development of potent inhibitors of the enzyme 11β-HSD1, which is implicated in metabolic disorders such as type 2 diabetes and Alzheimer's disease. A study demonstrated that certain dodec-11-en derivatives exhibited low nanomolar inhibition of 11β-HSD1, indicating their potential as therapeutic agents for cognitive decline and metabolic syndrome .

Fragrance Industry

This compound is also utilized in the fragrance industry due to its pleasant odor profile. It serves as a key ingredient in various perfumes and scented products.

Safety Assessments

The safety of this compound has been evaluated through extensive toxicological studies. For instance, assessments have shown that it does not exhibit genotoxicity or significant reproductive toxicity at typical exposure levels, making it suitable for use in consumer products .

Chemical Intermediate

In organic synthesis, this compound acts as an important intermediate for producing other chemical compounds. Its unsaturated ketone structure allows it to undergo various reactions, such as:

- Aldol Condensation : It can participate in aldol reactions to form larger carbon frameworks.

- Hydrogenation Reactions : The double bond can be selectively hydrogenated to yield saturated compounds used in further synthetic pathways.

Mecanismo De Acción

The mechanism of action of dodec-11-en-2-one involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound of interest in drug discovery and development .

Comparación Con Compuestos Similares

Similar Compounds

1-Dodecene: An alkene with the formula C12H24, consisting of a chain of twelve carbon atoms ending with a double bond.

Dodecane: A saturated hydrocarbon with the formula C12H26, consisting of a chain of twelve carbon atoms without any double bonds.

Uniqueness

Dodec-11-en-2-one is unique due to the presence of both a carbonyl group and a double bond in its structure. This combination allows it to participate in a variety of chemical reactions, making it more versatile compared to similar compounds like 1-dodecene and dodecane .

Actividad Biológica

Dodec-11-en-2-one, a compound with a unique structure, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a dodecane backbone with an unsaturated ketone functional group. Its molecular formula is C₁₂H₂₂O, and it has a molecular weight of 182.31 g/mol. The compound's structure allows for various chemical reactions, which can be harnessed for biological applications.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In studies assessing its efficacy against bacteria and fungi, the compound demonstrated inhibitory effects, suggesting its potential as a natural antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| PC-3 (Prostate) | 20 |

The biological activity of this compound is attributed to its interaction with cellular targets:

- Oxidative Stress Modulation : The compound may influence oxidative stress pathways by interacting with reactive oxygen species (ROS) and enhancing cellular antioxidant defenses.

- Enzyme Inhibition : It has been noted that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its anticancer effects .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. The study found that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential.

Study 2: Anticancer Effects

A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated that treatment with the compound led to significant reductions in cell viability and increased markers of apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.

Propiedades

IUPAC Name |

dodec-11-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h3H,1,4-11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLPMLGBZCNBGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCCCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198204 | |

| Record name | Dodec-11-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5009-33-6 | |

| Record name | 11-Dodecen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5009-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodec-11-en-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005009336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Dodecen-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodec-11-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodec-11-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.